molecular formula C13H8FNOS B2366424 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile CAS No. 338966-59-9

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile

Cat. No.: B2366424
CAS No.: 338966-59-9
M. Wt: 245.27
InChI Key: BEIJTQAVHICJOC-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a chemical compound with the molecular formula C13H8FNOS. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound features a thiophene ring substituted with a 4-fluorobenzoyl group and an acetonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Acetonitrile Group: The acetonitrile group can be added through a nucleophilic substitution reaction using acetonitrile and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]acetonitrile
  • 2-[5-(4-Methylbenzoyl)thiophen-2-yl]acetonitrile
  • 2-[5-(4-Methoxybenzoyl)thiophen-2-yl]acetonitrile

Uniqueness

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-10-3-1-9(2-4-10)13(16)12-6-5-11(17-12)7-8-15/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIJTQAVHICJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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